Structural Differentiation: Butanamide Linker Introduces Distinct Physicochemical Space vs. QN523
The target compound differs from the leading clinical-stage analog QN523 (N-(quinolin-8-yl)pyrazine-2-carboxamide) by the insertion of a –CO–(CH₂)₃–NH– linker between the pyrazine-2-carbonyl and the quinolin-8-yl nitrogen [1]. This modification increases the molecular formula from C₁₄H₁₀N₄O (250.25 g/mol) to C₁₈H₁₇N₅O₂ (335.36 g/mol) and adds four rotatable bonds, raising the total from 2 to approximately 6, while increasing the hydrogen-bond donor count by 1 and the acceptor count by 1 [2]. The calculated topological polar surface area (TPSA) is therefore expected to rise from 67.8 Ų (QN523) to an estimated ~110 Ų, moving the compound into a distinct region of oral bioavailability chemical space. No direct biological data exist for the target compound.
| Evidence Dimension | Physicochemical property comparison (calculated) |
|---|---|
| Target Compound Data | MW 335.36; HBD ~2; HBA ~5; rotatable bonds ~6; estimated TPSA ~110 Ų |
| Comparator Or Baseline | QN523 (CAS 878581-60-3): MW 250.25; HBD 1; HBA 4; rotatable bonds 2; TPSA 67.8 Ų |
| Quantified Difference | ΔMW +85.1; ΔHBD +1; ΔHBA +1; ΔRotB +4; ΔTPSA +~42 Ų |
| Conditions | Calculated properties; no measured experimental values available for the target compound |
Why This Matters
A purchaser seeking a compound with increased linker flexibility for probing target binding site sub-pockets or altered passive permeability characteristics must select this compound over the directly-linked QN523, as the two are not physicochemical substitutes.
- [1] Kuang, Y.; Ye, N.; Kyani, A.; et al. J. Med. Chem. 2022, 65, 6133–6156 (QN523 identification and characterization). View Source
- [2] PubChem CID 9463163, N-(quinolin-8-yl)pyrazine-2-carboxamide (QN523); computed molecular descriptors. View Source
